1-(2,6-Dichlorophenyl)biguanide hydrochloride

Catalog No.
S3314059
CAS No.
43058-83-9
M.F
C8H10Cl3N5
M. Wt
282.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,6-Dichlorophenyl)biguanide hydrochloride

CAS Number

43058-83-9

Product Name

1-(2,6-Dichlorophenyl)biguanide hydrochloride

IUPAC Name

1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine;hydrochloride

Molecular Formula

C8H10Cl3N5

Molecular Weight

282.6 g/mol

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H

InChI Key

PZRVKJZVIPUVQH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl.Cl

1-(2,6-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound classified as a biguanide. Biguanides are characterized by a central guanidine group linked to two amine groups. In this specific compound, a dichlorophenyl group is attached to one of the nitrogen atoms in the guanidine structure, and it exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. The molecular formula of 1-(2,6-Dichlorophenyl)biguanide hydrochloride is C8H10Cl2N5C_8H_{10}Cl_2N_5 with a molecular weight of approximately 282.558 g/mol .

Cell-Based Assays:

-(2,6-Dichlorophenyl)biguanide hydrochloride (DCBH) has been investigated in various cell-based assays to study its potential effects on cellular processes. Studies have shown that DCBH can:

  • Inhibit the growth of cancer cells: DCBH has been shown to exhibit anti-proliferative effects in various cancer cell lines, including breast, lung, and prostate cancer cells [].
  • Induce cell cycle arrest: DCBH can arrest the cell cycle in the G2/M phase, preventing uncontrolled cell division [].
  • Modulate autophagy: DCBH has been shown to induce autophagy, a cellular self-degradation process that can eliminate damaged organelles and promote cell survival under stress conditions.

Enzyme Inhibition:

DCBH has been studied for its potential to inhibit various enzymes, including:

  • Protein kinase C (PKC): PKC is a family of enzymes involved in various cellular signaling pathways. DCBH has been shown to inhibit PKC activity, potentially affecting cell proliferation and survival [].
  • Histone deacetylases (HDACs): HDACs are enzymes that regulate gene expression by modifying chromatin structure. DCBH exhibits HDAC inhibitory activity, suggesting its potential role in regulating gene expression [].

Other Research Applications:

DCBH has also been investigated in other research areas, such as:

  • Antimicrobial activity: Studies suggest that DCBH may possess some antimicrobial activity against certain bacteria and fungi.
  • Neurodegenerative diseases: DCBH has been studied in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, for its potential neuroprotective effects.

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.
  • Reduction: Reduction reactions can yield reduced forms of the compound.
  • Substitution: The dichlorophenyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The specific products formed depend on the reagents and conditions employed during the reactions .

Research indicates that 1-(2,6-Dichlorophenyl)biguanide hydrochloride exhibits significant biological activities:

  • Anticancer Properties: It has been shown to suppress the growth of various cancer cell lines, including hepatocellular carcinoma, breast cancer, and colon cancer cells.
  • Neuroprotective Effects: Studies suggest potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antimicrobial Activity: The compound demonstrates antibacterial and antifungal properties, making it a candidate for antimicrobial treatments .

The mechanism of action involves inhibition of protein kinase C activity, which may affect cell proliferation and survival. Additionally, it exhibits histone deacetylase inhibitory activity, indicating a role in gene expression regulation .

The synthesis of 1-(2,6-Dichlorophenyl)biguanide hydrochloride typically involves the reaction of 2,6-dichloroaniline with cyanoguanidine under acidic conditions. This process is conducted in the presence of hydrochloric acid to yield the hydrochloride salt form of the compound. The reaction conditions are crucial for ensuring high yield and purity .

1-(2,6-Dichlorophenyl)biguanide hydrochloride has various applications in scientific research:

  • Pharmaceutical Research: Its potential anticancer and neuroprotective properties make it an interesting subject for drug development.
  • Microbiology: Due to its antimicrobial properties, it can be utilized in studies related to infection control and treatment strategies.
  • Cell Biology: The compound’s effects on cellular processes are explored in cancer research and neurobiology .

Interaction studies involving 1-(2,6-Dichlorophenyl)biguanide hydrochloride have focused on its effects on cellular signaling pathways and gene expression regulation. It has been shown to interact with various proteins involved in cell growth and apoptosis. These interactions suggest that the compound may influence therapeutic targets relevant to cancer treatment and neurodegenerative diseases .

Several compounds share structural similarities with 1-(2,6-Dichlorophenyl)biguanide hydrochloride. These include:

  • 1-(2,5-Dichlorophenyl)biguanide hydrochloride: Known for its antibacterial properties.
  • N-(2,6-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride: Another biguanide derivative with similar structural features.
Compound NameStructural FeaturesUnique Properties
1-(2,5-Dichlorophenyl)biguanide hydrochlorideSimilar biguanide structureEnhanced antibacterial activity
N-(2,6-Dichlorophenyl)imidodicarbonimidic diamide hydrochlorideBiguanide derivativeDifferent biological activity profile

These compounds exhibit similar core structures but differ in the positioning and nature of substituents, which can significantly influence their chemical properties and biological activities .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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